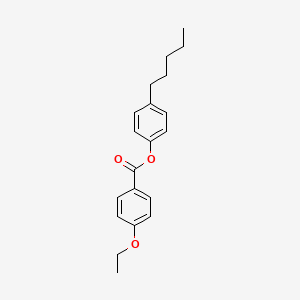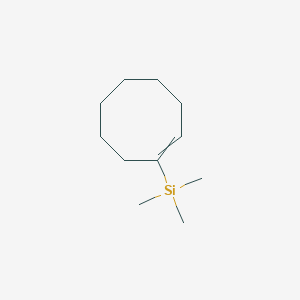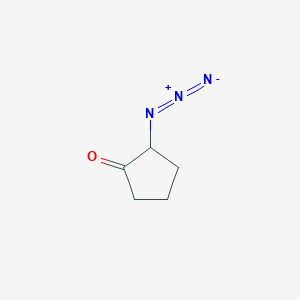
2-Azidocyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azidocyclopentan-1-one is an organic compound characterized by the presence of an azide group attached to a cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidocyclopentan-1-one typically involves the introduction of an azide group to a cyclopentanone precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: 2-Azidocyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
科学的研究の応用
2-Azidocyclopentan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
作用機序
The mechanism of action of 2-Azidocyclopentan-1-one primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in various reactions, including nucleophilic substitution and cycloaddition. In biological systems, azides can be used to modify biomolecules through click chemistry, forming stable triazole linkages .
類似化合物との比較
2-Cyclopenten-1-one: Contains a cyclopentenone ring but lacks the azide group.
Cyclopentadiene: A related compound with a diene structure, used in the synthesis of metallocenes.
Cyclohexanone: A six-membered ring ketone, commonly used in organic synthesis.
Uniqueness: 2-Azidocyclopentan-1-one is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
特性
CAS番号 |
39871-47-1 |
|---|---|
分子式 |
C5H7N3O |
分子量 |
125.13 g/mol |
IUPAC名 |
2-azidocyclopentan-1-one |
InChI |
InChI=1S/C5H7N3O/c6-8-7-4-2-1-3-5(4)9/h4H,1-3H2 |
InChIキー |
XTYFQXTXOIRSEK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


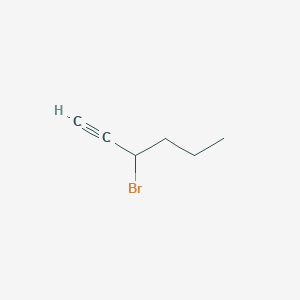
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

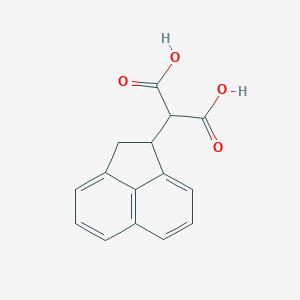

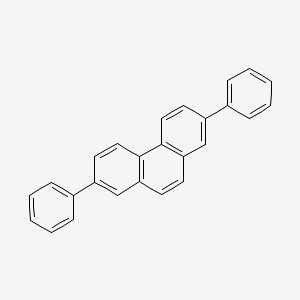
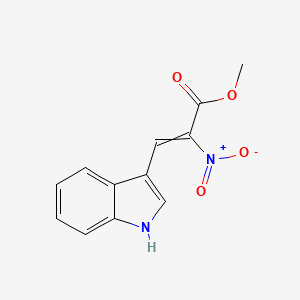
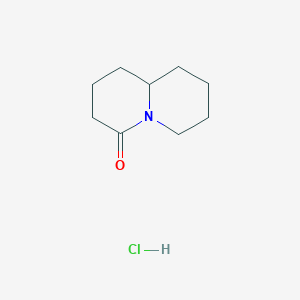

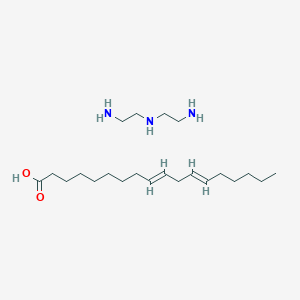
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
